N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a useful research compound. Its molecular formula is C21H18N2O6 and its molecular weight is 394.383. The purity is usually 95%.
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Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases by neutralizing free radicals. Studies have shown that the benzodioxole structure can enhance radical scavenging activity, potentially leading to therapeutic applications in conditions like cancer and neurodegenerative diseases.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated through various in vitro and in vivo studies. For instance, derivatives of benzodioxole have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound could be beneficial in treating inflammatory disorders.
Antimicrobial Activity
Preliminary studies have indicated that the compound possesses antimicrobial properties against several bacterial strains. The presence of the furan ring may play a role in enhancing its interaction with microbial targets. Research conducted on similar compounds has shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.
Study 1: Antioxidant Efficacy
A study published in Journal of Medicinal Chemistry assessed the antioxidant activity of various benzodioxole derivatives. The results showed that compounds with similar structures to our target compound exhibited IC50 values indicating strong radical scavenging activity, suggesting potential use in formulations aimed at reducing oxidative stress .
Study 2: Anti-inflammatory Mechanisms
In an investigation published in Phytotherapy Research, researchers explored the anti-inflammatory effects of benzodioxole derivatives. The study found that these compounds significantly reduced inflammation markers in animal models of arthritis, supporting their therapeutic potential .
Study 3: Antimicrobial Properties
A recent study evaluated the antimicrobial effects of several furan-containing compounds. The results indicated that derivatives similar to this compound showed promising results against multidrug-resistant strains .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-16(13-3-5-14(6-4-13)17-2-1-9-27-17)11-22-20(25)21(26)23-15-7-8-18-19(10-15)29-12-28-18/h1-10,16,24H,11-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZLFNJUMPDKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.